2-Propanol, 1-[bis(2-hydroxyethyl)amino]-, also known as 1-(N,N-bis(2-hydroxyethyl)amino)-2-propanol, is a chemical compound with the formula C7H17NO3. It can be synthesized through various methods, including the reaction of 2-propanol with tris(2-chloroethyl)amine [].
The characterization of this compound is crucial for understanding its properties and potential applications. Techniques like nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy are used to confirm its structure and identify functional groups [].
Research suggests that 2-Propanol, 1-[bis(2-hydroxyethyl)amino]- may have potential applications in drug delivery due to its unique properties. Its hydroxyl groups can form hydrogen bonds with water, making it soluble in aqueous solutions. Additionally, the presence of the amino group allows for the attachment of biomolecules like drugs or targeting moieties [].
Studies have explored its use as a carrier molecule for delivering drugs to specific cells or tissues. The amino group can be modified to attach targeting ligands that recognize specific receptors on the surface of the target cells [].
-Propanol, 1-[bis(2-hydroxyethyl)amino]-, is also being explored for potential applications in material science. Its bifunctional nature, with both hydroxyl and amino groups, allows it to interact with various materials and surfaces.
Research suggests its potential use as a corrosion inhibitor, forming a protective layer on metal surfaces []. Additionally, it can be used as a coupling agent, promoting adhesion between different materials [].
2-Propanol, 1-[bis(2-hydroxyethyl)amino]- is an organic compound with the molecular formula C₇H₁₇NO₃ and a molecular weight of approximately 163.21 g/mol. It is also known by several other names, including 1-(N,N-bis(2-hydroxyethyl)amino)-2-propanol and N,N-bis(2-hydroxyethyl)isopropanolamine. The compound features a propanol backbone with two hydroxyethyl groups attached to a nitrogen atom, contributing to its unique properties and applications in various fields .
These reactions are essential for synthesizing derivatives or modifying the compound for specific applications.
Research indicates that 2-Propanol, 1-[bis(2-hydroxyethyl)amino]- exhibits various biological activities:
The synthesis of 2-Propanol, 1-[bis(2-hydroxyethyl)amino]- typically involves the following methods:
textBis(2-hydroxyethyl)amine + Propanol derivative → 2-Propanol, 1-[bis(2-hydroxyethyl)amino]-
The compound has several notable applications across various industries:
Its versatility makes it valuable in both consumer products and industrial applications .
Interaction studies have focused on the compound's behavior in biological systems:
These interactions are critical for understanding its safety profile and efficacy in various applications .
Several compounds share structural similarities with 2-Propanol, 1-[bis(2-hydroxyethyl)amino]-. Here are some notable examples:
Compound Name | Chemical Formula | Key Characteristics |
---|---|---|
1-(N,N-Bis(2-hydroxyethyl)amino)-ethanol | C₆H₁₅NO₃ | Similar structure; used in personal care products. |
N,N-Bis(2-hydroxyethyl)amine | C₆H₁₅N₂O₂ | Acts as a precursor for various chemical syntheses. |
Triethanolamine | C₆H₁₅N₃O₃ | Commonly used as a surfactant; higher amine content. |
Uniqueness: The primary distinction of 2-Propanol, 1-[bis(2-hydroxyethyl)amino]- lies in its propanol backbone, which enhances its solubility and compatibility with various formulations compared to other similar compounds. Its specific combination of alcohol and amine functionalities allows for unique interactions within biological systems, making it particularly valuable in pharmaceutical and cosmetic applications .
Irritant;Health Hazard